molecular formula C10H6Br2Cl6 B102930 1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene CAS No. 18300-04-4

1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene

Cat. No.: B102930
CAS No.: 18300-04-4
M. Wt: 498.7 g/mol
InChI Key: RVVRZNVGDRBUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene is a complex organic compound with the molecular formula C10H6Br2Cl6. This compound is characterized by its multiple halogen substitutions, which include bromine and chlorine atoms. It is known for its unique structure, which includes a methano bridge and a hexahydroindene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene typically involves the halogenation of a suitable precursor. The process often starts with the preparation of the hexachloroindene core, followed by bromination to introduce the bromine atoms at the desired positions. The reaction conditions usually involve the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process. Safety measures are crucial due to the toxic nature of the halogenating agents involved.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, hydrogen gas (H2) with a palladium catalyst for reduction, and potassium permanganate (KMnO4) for oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction can produce less halogenated compounds.

Scientific Research Applications

1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. The compound’s structure allows it to participate in various chemical pathways, influencing biological processes[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene is unique due to its combination of bromine and chlorine atoms, as well as its methano bridge and hexahydroindene core. This unique structure imparts specific chemical and physical properties that distinguish it from other halogenated compounds.

Properties

IUPAC Name

3,4-dibromo-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]dec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2Cl6/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVRZNVGDRBUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1Br)Br)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864826
Record name 1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18300-04-4
Record name 4,7-Methano-1H-indene, 1,2-dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018300044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7-Methano-1H-indene, 1,2-dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.333
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.